3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate
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Overview
Description
3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate typically involves multiple steps. One common method involves the acylation of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine in dichloromethane at room temperature . This reaction yields the intermediate 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, which can then be further reacted with other reagents to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and benzyloxycarbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve solvents like dichloromethane, ethanol, and water, with temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, bind to receptors, and modulate signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: A similar compound with a different substituent at the 7-position.
(±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: Another related compound with a different functional group at the 2-position.
Uniqueness
3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C27H22ClNO6 |
---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
(3-chloro-4-methyl-2-oxochromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C27H22ClNO6/c1-17-21-13-12-20(15-23(21)35-26(31)24(17)28)34-25(30)22(14-18-8-4-2-5-9-18)29-27(32)33-16-19-10-6-3-7-11-19/h2-13,15,22H,14,16H2,1H3,(H,29,32)/t22-/m0/s1 |
InChI Key |
MBBLXSSOGMBWNP-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)Cl |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)Cl |
Origin of Product |
United States |
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